2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, substituted phenols are benzoylated under low temperature conditions. Subsequently, Fries rearrangement using anhydrous aluminum chloride as a catalyst yields hydroxy benzophenones. The detailed synthetic pathway and structural elucidation are essential for understanding its properties and applications .
Chemical Reactions Analysis
The benzoylated products are synthesized from substituted phenols through benzoylation. These products undergo Fries rearrangement to yield hydroxy benzophenones. The specific reaction mechanisms and intermediates involved in these transformations are crucial for understanding the compound’s behavior .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is 211–213°C .
- FT-IR Spectra : Key absorption bands include 3061 cm⁻¹ (Ar-H stretch), 1538 cm⁻¹ (Ar-C stretch), 3369 cm⁻¹ (NH stretch), 1646 cm⁻¹ (NH bend), 1705 cm⁻¹ (C=O stretch), and 689 cm⁻¹ (Cl) .
- 1H-NMR Spectra : Peaks at δ 4.69 (s, 2H, CH₂-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H), δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), δ 9.10 (s, 1H, NOH-H) indicate the presence of specific protons in the molecule .
- ESI-MS (m/z) : Mass spectrometry data provides information on the compound’s molecular weight and fragmentation patterns. For example, m/z 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), 39 (26) .
Mechanism of Action
The compound’s mechanism of action is related to its antimicrobial properties. In silico studies have identified FtsZ as a key functional protein in bacterial cell division, making it a potential target for novel antibacterial agents. Docking studies corroborate the in vitro results, highlighting the potency of specific molecules in inhibiting bacterial growth .
properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-11,14H,12-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVJFOTZHNMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
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